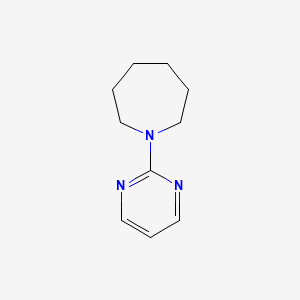

1-(Pyrimidin-2-yl)azepane

Descripción

Contextualization within Pyrimidine (B1678525) and Azepane Chemistry

To understand the significance of 1-(Pyrimidin-2-yl)azepane, it is essential to consider the chemical nature of its two core components.

The pyrimidine moiety is a six-membered aromatic heterocycle containing two nitrogen atoms at the first and third positions of the ring. nih.gov As a diazine, it is a fundamental building block in nature and chemistry. chemenu.com The pyrimidine ring is a key component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. nih.govnih.gov This biological ubiquity has rendered the pyrimidine scaffold a "privileged" structure in the field of drug discovery. nih.govbohrium.com

The azepane moiety, also known as hexamethyleneimine, is a seven-membered, saturated nitrogen-containing heterocycle. wikipedia.org Unlike the flat, aromatic pyrimidine ring, the azepane ring is non-planar and conformationally flexible. This structural pliability is often crucial for its biological activity, allowing it to adapt and bind to various biological targets. lifechemicals.com The use of azepane as a scaffold in drug discovery continues to be an area of active interest. chemenu.com

Significance of Pyrimidine and Azepane Moieties in Academic Research

Both pyrimidine and azepane derivatives are cornerstones of modern medicinal chemistry, with numerous compounds having been developed for a wide range of therapeutic applications.

The pyrimidine scaffold is present in a vast number of biologically active compounds. researchgate.netmdpi.com Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including:

Anticancer: Drugs like 5-Fluorouracil and other pyrimidine antimetabolites are mainstays in chemotherapy. nih.gov

Antiviral: Modified pyrimidine nucleosides are critical in the treatment of viral infections.

Antibacterial and Antifungal: The pyrimidine core is found in various antimicrobial agents. nih.gov

Anti-inflammatory and CNS-active: The scaffold is also utilized in drugs targeting inflammation and the central nervous system. nih.gov

The therapeutic versatility of pyrimidines stems from their ability to mimic endogenous molecules and interact effectively with biological targets like enzymes and receptors through hydrogen bonding. nih.gov

The azepane motif has also proven to be a valuable component in drug design. nih.govtandfonline.com Over 20 drugs approved by the FDA contain an azepane ring, highlighting its pharmaceutical significance. nih.gov These compounds are used to treat a variety of conditions, demonstrating the scaffold's broad utility. researchgate.netresearchgate.net The conformational diversity of the azepane ring is considered a key factor in its bioactivity. lifechemicals.com Research has shown that azepane-containing compounds can act as potent inhibitors for various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

The conjugation of the pyrimidine and azepane rings in this compound creates a novel chemical entity. While specific antiviral evaluations of some pyrimidine conjugates have been conducted, the exploration of this particular combination remains a promising area for future research. nih.gov The fusion of these two powerful pharmacophores suggests that this compound and its derivatives are compelling candidates for the development of new therapeutic agents.

Interactive Table 2: Examples of Marketed Drugs Containing Pyrimidine or Azepane Scaffolds

| Compound Name | Core Scaffold | Therapeutic Use |

|---|---|---|

| Imatinib | Pyrimidine | Anticancer tandfonline.com |

| Rosuvastatin | Pyrimidine | Cholesterol-lowering tandfonline.com |

| Trimethoprim | Pyrimidine | Antibiotic tandfonline.com |

| Tolazamide | Azepane | Antidiabetic wikipedia.orglifechemicals.com |

| Azelastine | Azepane | Antihistamine lifechemicals.com |

| Imipramine | Azepine | Antidepressant pharmaguideline.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyrimidin-2-ylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-10/h5-7H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFLXGDOVQNZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Reactivity of 1 Pyrimidin 2 Yl Azepane and Analogues

Established Synthetic Routes to 1-(Pyrimidin-2-yl)azepane Scaffolds

Nucleophilic Aromatic Substitution Approaches

A primary and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pyrimidine (B1678525) ring activated with a suitable leaving group, most commonly a halogen, at the C2 position, which then reacts with azepane. The lone pair of the nitrogen atom in the azepane ring acts as the nucleophile, displacing the leaving group on the pyrimidine ring.

The efficiency of this reaction is highly dependent on the electronic nature of the pyrimidine ring. Electron-withdrawing groups on the pyrimidine nucleus facilitate the nucleophilic attack by lowering the electron density of the ring. nih.gov For instance, the reaction of 2-chloropyrimidine (B141910) with azepane, often in the presence of a base to neutralize the generated HCl, yields this compound. Various solvents can be employed, with polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) being common choices. researchgate.net

A study on the synthesis of 5H-dipyridoazepine derivatives demonstrated a protocol based on a double nucleophilic aromatic substitution that proceeds without a catalyst. shd-pub.org.rs

Cyclization and Ring Expansion Reactions for Azepane Ring Formation

The seven-membered azepane ring can be constructed through various cyclization and ring expansion strategies. These methods are particularly useful when substituted azepanes are desired.

Cyclization Reactions: Intramolecular cyclization is a powerful tool for forming the azepane ring. For example, a linear precursor containing a terminal amine and a suitable electrophilic group can be induced to cyclize. The silyl (B83357) aza-Prins cyclization, mediated by catalysts like indium(III) chloride or iron(III) salts, has been developed for the synthesis of tetrahydroazepines. acs.org This reaction involves the formation of both a C-N and a C-C bond in a single step. Another approach involves the intramolecular 1,7-carbonyl-enamine cyclization to form the azepine ring. chem-soc.si Gold-catalyzed intramolecular hydroamination of alkynic sulfonamides has also been shown to effectively construct azepine frameworks through a 7-exo-dig cyclization. beilstein-journals.org

Ring Expansion Reactions: Ring expansion reactions offer a non-obvious yet effective retrosynthetic disconnection for azepane synthesis. rsc.org These methods can transform more readily available five- or six-membered rings into the seven-membered azepane system. For instance, the expansion of substituted pyrrolidines can lead to the formation of functionalized azepanes. researchgate.net Photochemical dearomative ring expansion of nitroarenes has also been reported as a strategy to prepare complex azepanes. manchester.ac.uk This process, mediated by blue light, converts a six-membered benzenoid framework into a seven-membered ring system. manchester.ac.uk

Methods for Pyrimidine Ring Construction and Functionalization

The pyrimidine ring itself can be synthesized from acyclic precursors, providing an alternative route to the target molecule. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, remains a fundamental method. wikipedia.orgresearchgate.net Variations of this approach, such as the Biginelli reaction, which is a one-pot multicomponent reaction, are also widely used. wikipedia.org

Once the pyrimidine ring is formed, it can be functionalized to introduce necessary substituents. Electrophilic substitution on the pyrimidine ring typically occurs at the C5 position, which is the least electron-deficient. wikipedia.org Halogenation, such as iodination, can be achieved under environmentally friendly, solvent-free conditions using mechanical grinding. nih.govmdpi.com This introduces a handle for further modifications, such as cross-coupling reactions. Direct C-H functionalization is an increasingly important strategy for pyrimidine modification. For example, a C2-selective amination of pyrimidines has been developed, proceeding through a pyrimidinyl iminium salt intermediate. acs.org

Reaction Mechanisms and Intermediate Isolation Studies

Understanding the reaction mechanisms and the nature of intermediates is crucial for optimizing synthetic routes and developing new transformations. In the context of this compound synthesis, mechanistic studies have shed light on the key steps of various reactions.

For instance, in the deconstruction-reconstruction strategy for pyrimidine diversification, the initial pyrimidine reacts with triflic anhydride (B1165640) (Tf₂O) and an aniline (B41778) to form a pyrimidinium salt. nih.gov This salt can then be cleaved to form an iminoenamine intermediate, which is a key building block for de novo heterocycle synthesis. nih.gov The isolation and characterization of such intermediates provide strong evidence for the proposed reaction pathway.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and often lead to cleaner reactions. rsisinternational.org The synthesis of various pyrimidine derivatives has been successfully achieved using microwave irradiation. nih.govresearchgate.netnih.govtandfonline.com For example, the cyclocondensation reaction of a γ-ketoester, an aryl aldehyde, and a (thio)urea to form tetrahydropyrimidine-5-carboxylates has been efficiently performed under microwave conditions. tandfonline.com

Microwave heating has also been applied to nucleophilic aromatic substitution reactions for the synthesis of azepines, significantly reducing reaction times compared to conventional heating. researchgate.net A study reported the synthesis of 5H-dipyridoazepine derivatives from primary amines and a dichlorinated precursor under microwave irradiation without the need for a catalyst. shd-pub.org.rs The use of ionic liquids as recyclable reaction media in microwave-assisted pyrimidine synthesis further enhances the green credentials of this technology. nih.gov

The broader application of green chemistry principles includes the use of safer solvents, solvent-free conditions, and catalysts to minimize waste and environmental impact. rasayanjournal.co.innih.govresearchgate.net For example, the iodination of pyrimidines has been achieved using a solvent-free mechanical grinding method, avoiding the use of toxic reagents and harsh acidic conditions. nih.gov

Catalytic Reactions (e.g., Cu-catalysis, Rhodium(I)-catalyzed cyclo-isomerization)

Modern organic synthesis relies heavily on catalytic reactions to construct complex molecular architectures with high efficiency and selectivity. For the synthesis and functionalization of this compound and its analogues, copper and rhodium catalysis have emerged as powerful tools.

Copper-Catalysis

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type C-N bond formations, are a cornerstone for the synthesis of N-aryl amines and related compounds. This methodology is directly applicable to the synthesis of this compound, typically involving the coupling of a 2-halopyrimidine with azepane. A variety of copper sources, such as CuI, Cu₂O, or CuSO₄·5H₂O, can be employed as catalysts. The reactions are often facilitated by the use of a ligand, such as 8-hydroxyquinoline (B1678124) or N,N-dimethylglycine, and a base in a suitable solvent.

The versatility of copper catalysis extends to the synthesis of more complex derivatives. For instance, researchers have developed copper-catalyzed methods for the N-arylation of various amines with aryl halides under mild conditions, sometimes even in green solvents like water or glycerol. These advancements allow for the introduction of a wide range of functional groups onto the pyrimidine or azepane moieties, paving the way for the creation of diverse chemical libraries. A notable application involves the copper-catalyzed intramolecular N-arylation to form chiral indolines and tetrahydroquinolines, showcasing the potential for asymmetric synthesis. In a specific example related to drug discovery, a phenyl ring on a pyrimidine-based kinase inhibitor was successfully replaced with an azepane ring, demonstrating the utility of these synthetic strategies in modifying core scaffolds.

Rhodium(I)-Catalyzed Cyclo-isomerization

Rhodium(I) catalysis offers unique pathways for the construction of complex heterocyclic systems, including those containing azepine rings. A particularly innovative approach involves the rhodium(I)-catalyzed cycloisomerization of precursors containing strained rings, such as bicyclo[1.1.0]butanes (BCBs). In this type of reaction, N- or O-allylated bicyclo[1.1.0]butylalkylamines can undergo a rhodium(I)-catalyzed rearrangement to yield cyclopropane-fused azepines with high stereo- and regiocontrol.

The reaction proceeds through the formation of rhodium carbenoid and metallocyclobutane intermediates, driven by the release of strain energy from the BCB core. This annulative rearrangement strategy has been successfully applied to synthesize unprecedented bridged heterocycles from BCB-dihydroquinoline precursors. The optimization of reaction conditions, including the choice of solvent (e.g., 1,4-dioxane) and ligand (e.g., dppe), is crucial for achieving high yields. This methodology provides access to novel and complex azepane-containing scaffolds that would be difficult to obtain through traditional synthetic routes. The general utility of rhodium-catalyzed cycloisomerization for creating medium-sized heterocyclic scaffolds has also been highlighted in other studies.

Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives of this compound necessitates the use of advanced analytical techniques to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and crystallographic methods is typically employed for unambiguous characterization.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For a derivative of this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on the pyrimidine ring, typically in the aromatic region (δ 6.5-9.0 ppm). The protons of the azepane ring would appear in the aliphatic region, with their chemical shifts and coupling patterns providing information about the conformation of the seven-membered ring. The ¹³C NMR spectrum would similarly show distinct signals for the carbon atoms of the pyrimidine and azepane rings. Specific NMR data from related functionalized azepine and pyrimidine sulfonamide derivatives confirm these general ranges.

Table 1: Representative NMR Data for Azepine and Pyrimidine Containing Structures

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|---|

| ¹H | Pyrimidine Ring Protons | 6.5 - 9.16 | |

| ¹H | Azepine Ring Protons (CH₂) | 2.0 - 3.7 | |

| ¹H | Vinyl Protons (in modified azepine ring) | 5.2 - 5.9 | |

| ¹³C | Pyrimidine Ring Carbons | 115 - 171 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental composition.

In the mass spectrum of a this compound derivative, the molecular ion peak [M+H]⁺ would be a key identifier. Tandem mass spectrometry (MS/MS) experiments can induce fragmentation, providing valuable structural clues. Characteristic fragmentation patterns might include the cleavage of the bond between the pyrimidine and azepane rings or cross-ring fissions within the heterocyclic systems. The fragmentation can be influenced by the nature and position of substituents on the molecule. Direct sample infusion with fragmentation in an ion trap can even distinguish between isomers without prior chromatographic separation.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to the vibrations of its structural components.

Key vibrational modes include the C=C and C=N stretching vibrations of the pyrimidine ring, which typically appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic azepane ring would be observed around 2900-3100 cm⁻¹. The presence of other functional groups, such as carbonyls (C=O) or hydroxyls (O-H), would give rise to strong, characteristic bands in the spectrum.

Table 2: Characteristic IR Absorption Bands for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3400 | |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | |

| C-H (Aliphatic) | Stretching | ~2850 - 2980 | |

| C=O (Ketone/Amide) | Stretching | 1620 - 1732 | |

| C=N (Pyrimidine Ring) | Stretching | 1525 - 1575 |

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For a novel derivative of this compound, a single-crystal X-ray structure would unambiguously confirm its constitution and configuration. It would reveal the planarity of the pyrimidine ring and the specific conformation (e.g., chair, boat,

Structure Activity Relationship Sar Studies of 1 Pyrimidin 2 Yl Azepane Derivatives

Influence of Azepane Ring Substitutions on Biological Activity

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. Its inherent flexibility allows it to adopt various conformations, which can significantly influence binding affinity to biological targets. lifechemicals.com Substitutions on the azepane ring of 1-(pyrimidin-2-yl)azepane derivatives can modulate their physicochemical properties, such as lipophilicity, and can also introduce new interactions with the target protein, thereby affecting biological activity. lifechemicals.comresearchgate.net

Research on various azepane-containing compounds has demonstrated that the position and nature of substituents are crucial. For instance, in a series of polyhydroxylated azepanes, the presence and configuration of an alkyl group at the C-7 position were found to be essential for potent inhibition of β-galactosidase. nih.gov Specifically, a 7-butyl azepane with an R-configuration at the C-7 position exhibited significant inhibitory activity. nih.gov This highlights the importance of stereochemistry and the potential for hydrophobic interactions in determining biological potency.

Furthermore, the introduction of substituents can serve to bias the conformational equilibrium of the flexible azepane ring. A single fluorine atom, for example, has been shown to influence the azepane ring to adopt one major conformation. rsc.org This conformational restriction can be advantageous in drug design, as it can lock the molecule in a bioactive conformation, leading to enhanced activity. The ability to introduce specific substituents into the azepane ring to control its conformation is therefore a valuable strategy for effective drug design. lifechemicals.com

While direct SAR studies on this compound are limited, the principles derived from related azepane derivatives suggest that systematic exploration of substituents on the azepane ring is a promising avenue for optimizing the biological activity of this class of compounds.

Table 1: Influence of Azepane Ring Substitutions on Biological Activity of Selected Azepane Derivatives

| Compound/Series | Substitution on Azepane Ring | Biological Activity | Reference |

| Polyhydroxylated azepanes | 7-butyl (R-configuration) | Potent inhibition of β-galactosidase (IC50 = 3 µM) | nih.gov |

| Polyhydroxylated azepanes | N-methyl and N-butyl | Comparison of biological activities | nih.gov |

| Model azepane rings | Monofluorination | Biases the azepane ring to one major conformation | rsc.org |

This table is generated based on data from related azepane derivatives to illustrate the principles of azepane ring substitution effects.

Role of Pyrimidine (B1678525) Moiety Modifications in Biological Potency

The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore found in numerous approved drugs and serves as a versatile starting point for the synthesis of biologically active compounds. lifechemicals.comresearchgate.net Modifications to the pyrimidine ring of this compound derivatives can have a profound impact on their biological potency by altering electronic properties, hydrogen bonding capabilities, and steric interactions with the target.

SAR studies on a variety of 2-aminopyrimidine derivatives have revealed key structural requirements for different biological activities. For instance, in a series of β-glucuronidase inhibitors, substitutions at the 4- and 6-positions of the pyrimidine ring were systematically varied. lifechemicals.com The results indicated that the nature of the amine substituent at these positions was critical for activity. Compound 24 from this series, with a specific substitution pattern, showed excellent inhibitory activity, far superior to the standard. lifechemicals.com

In another study focusing on Hsp90/HDAC6 dual inhibitors, the 2-amino-pyrrolo[2,3-d]pyrimidine scaffold was utilized. nih.gov While the core scaffold is a known Hsp90 binder, modifications were necessary to achieve dual inhibitory activity. The introduction of a benzyl-hydroxamate group at position 5 of the pyrrolo-pyrimidine was a key modification that conferred HDAC6 inhibitory activity. acs.org This illustrates how substitutions on the pyrimidine or fused pyrimidine systems can introduce new functionalities that enable interaction with additional biological targets.

Table 2: Biological Potency of Selected 2-Aminopyrimidine Derivatives

| Compound | Substitutions on Pyrimidine Ring | Target | IC50 (µM) | Reference |

| 24 | 4,6-disubstituted | β-glucuronidase | 2.8 ± 0.10 | lifechemicals.com |

| Standard | D-saccharic acid 1,4-lactone | β-glucuronidase | 45.75 ± 2.16 | lifechemicals.com |

| 6 | Pyrrolo[2,3-d]pyrimidine derivative | HDAC6 | Higher activity | acs.org |

| 7 | Pyrrolo[2,3-d]pyrimidine derivative | HDAC6 | Higher activity | acs.org |

This table presents data from studies on 2-aminopyrimidine derivatives to highlight the impact of pyrimidine moiety modifications.

Impact of Linker and Bridging Group Variations on SAR

In many bioactive molecules, a linker or bridging group connects two or more pharmacophoric elements. In the context of this compound, the direct linkage between the pyrimidine and azepane rings is a key structural feature. However, variations in this linkage, such as the introduction of a linker, can significantly impact the molecule's conformational flexibility and the relative orientation of the two ring systems, thereby influencing biological activity.

Studies on linker modifications in various drug candidates have provided valuable insights into their role in SAR. The length, rigidity, and chemical nature of the linker are all critical parameters. For example, in the design of dual Hsp90 and HDAC6 inhibitors, a methylene (B1212753) bridge was used as a linker to connect a hydroxamic acid group to the core scaffold. acs.org This flexible linker was intended to help direct the hydroxamic acid group toward its target within the enzyme's binding site. acs.org Conversely, replacing this methylene spacer with a more rigid -NHCH2- group resulted in a loss of Hsp90 inhibitory activity and reduced activity against HDAC6, demonstrating the critical importance of the linker's nature. acs.org

In another study focused on the triple-helical recognition of RNA, increasing the length of the linker connecting a nucleobase to a peptide nucleic acid backbone by four atoms led to promising gains in binding affinity and selectivity. researchgate.net This suggests that optimizing linker length is a crucial aspect of designing molecules that can effectively interact with their biological targets.

For this compound derivatives, while the core structure has a direct bond, hypothetical analogs with linkers could be designed. The introduction of a flexible linker, such as an alkyl chain, or a more rigid linker, like an amide or an unsaturated group, would alter the conformational landscape of the molecule. This could either facilitate or hinder the optimal positioning of the pyrimidine and azepane moieties within a binding site. Therefore, the systematic variation of linker and bridging groups represents a key strategy in the optimization of this chemical scaffold.

Conformational Analysis and its Correlation with Activity

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis, which explores the different spatial arrangements of a molecule, is therefore a vital tool in understanding SAR. The azepane ring, being a seven-membered ring, possesses a higher degree of conformational flexibility compared to smaller five- or six-membered rings. lifechemicals.com This flexibility can be both an advantage and a challenge in drug design.

The various conformations of the azepane ring, such as chair, boat, and twist-boat forms, can have different energies and can interconvert. The specific conformation adopted by a this compound derivative upon binding to its biological target is likely to be the one that maximizes favorable interactions. Research on substituted azepanes has shown that the conformational diversity is often a decisive factor for their bioactivity. lifechemicals.com For instance, a study on 5-(prop-2-yn-1-yl)-5H-dibenzo[b,f]azepine revealed that the seven-membered azepine ring adopts a boat conformation. colab.ws

The ability to control the conformation of the azepane ring through substitution is a key strategy in medicinal chemistry. As mentioned earlier, the introduction of a fluorine atom can bias the azepane ring towards a single major conformation, which can lead to improved biological activity by reducing the entropic penalty of binding. rsc.org

While specific conformational analysis studies on this compound are not widely available, the principles of conformational control are well-established. Computational modeling and experimental techniques like NMR spectroscopy can be employed to determine the preferred conformations of these derivatives in solution and to understand how different substituents influence the conformational equilibrium. Correlating these conformational preferences with biological activity can provide a deeper understanding of the SAR and guide the design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to forecast the binding mode and affinity of small molecule ligands, such as 1-(Pyrimidin-2-yl)azepane, to a macromolecular target, typically a protein. nih.govmdpi.com By simulating the interaction between the ligand and the target's binding site, docking can rationalize the biological activity of known compounds and guide the development of new, more potent derivatives. nih.govnih.gov

The analysis of ligand-target interactions is crucial for understanding the molecular basis of a compound's activity. Docking simulations can elucidate the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the protein-ligand complex. nih.govmdpi.com

Table 1: Hypothetical Ligand-Target Interactions for this compound with a Protein Kinase Target

| Interaction Type | Ligand Moiety | Target Residue (Example) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyrimidine (B1678525) N1 | Backbone NH of Leucine | 2.9 |

| Hydrogen Bond | Pyrimidine N3 | Backbone NH of Alanine | 3.1 |

| Hydrophobic | Azepane Ring | Valine, Isoleucine, Leucine | N/A |

Note: This table is illustrative and based on common interaction patterns observed for pyrimidine-based kinase inhibitors.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or docking score (e.g., in kcal/mol). nih.gov This score estimates the free energy of binding, with more negative values indicating a higher predicted affinity between the ligand and the target protein. researchgate.netnih.gov These predictions are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing.

For pyrimidine and azepine derivatives targeting various proteins, docking scores have been successfully used to correlate with experimental inhibitory activities. nih.govnih.gov For example, in a study of novel azepine derivatives, compounds with the most negative MolDock scores also exhibited the highest biological activity. nih.gov The predicted binding affinity for this compound would be compared against known inhibitors of a specific target to gauge its potential potency.

Table 2: Example of Predicted Binding Affinities for Kinase Inhibitors

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| This compound (Hypothetical) | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | -9.2 (Known Inhibitor) |

| This compound (Hypothetical) | Glycogen Synthase Kinase 3 (GSK3) | -7.9 | -8.8 (Known Inhibitor) nih.gov |

Note: The binding affinity values for this compound are hypothetical and for illustrative purposes.

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules for those structures that are most likely to bind to a drug target. arxiv.org The structure of a promising "hit" compound like this compound can serve as a starting point for identifying novel ligands with potentially improved properties.

There are two main approaches to VS: structure-based and ligand-based.

Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target protein to dock a large number of compounds from a database, ranking them based on their predicted binding affinity. mdpi.com

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. arxiv.orgnih.gov A known active ligand, such as this compound, is used as a template to search for compounds with similar shapes or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). mdpi.com

These screening campaigns can efficiently narrow down vast chemical libraries to a manageable number of candidates for experimental validation, significantly accelerating the hit-to-lead optimization process. arxiv.orgmdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is used to study the physical movements of atoms and molecules and is a powerful tool for understanding the stability of protein-ligand complexes and the conformational changes that may occur upon binding. researchgate.netresearchgate.net

MD simulations are frequently employed to assess the stability of a protein-ligand complex predicted by docking. researchgate.net A simulation is run for a specific period (typically nanoseconds), and the trajectory is analyzed to see if the ligand remains stably bound in its initial pose. mdpi.com

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable, converging RMSD value suggests that the complex has reached equilibrium and is stable throughout the simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual residues or atoms around their average positions. High RMSF values can indicate flexible regions of the protein, while low values for residues in the binding pocket suggest stable interactions with the ligand.

MD simulations on complexes of pyrimidine-based inhibitors have been used to confirm the stability of docking poses and provide a deeper understanding of the dynamic interactions governing binding. nih.govresearchgate.net

Note: These values are general guidelines and can vary depending on the specific protein-ligand system.

Understanding not only if a ligand binds but how it binds is a key aspect of rational drug design. Advanced MD simulation techniques, such as steered MD or metadynamics, can be used to elucidate the binding and unbinding pathways of a ligand. dntb.gov.ua These methods can help identify intermediate states, transition states, and potential energy barriers along the binding pathway. This information is valuable for explaining the kinetics of drug-target interactions (i.e., the association and dissociation rates), which can be more critical for in vivo efficacy than binding affinity alone. nih.gov By simulating the entire process of a ligand entering or exiting the active site, researchers can gain a comprehensive understanding of the molecular recognition process. dntb.gov.ua

Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a significant, albeit challenging, class of therapeutic targets. The typically large, flat, and featureless interfaces of PPIs make them difficult to modulate with traditional small molecules. However, scaffolds containing moieties like pyrimidine are considered "privileged substructures" in medicinal chemistry for their potential to disrupt or stabilize these interactions.

Computational studies, including molecular dynamics (MD) simulations and docking, are crucial for understanding how small molecules can modulate PPIs. nih.gov These methods can elucidate the binding modes of pyrimidine-containing ligands at PPI interfaces. For instance, simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. MD simulations on related pyrido[3,4-d]pyrimidine (B3350098) inhibitors have been used to probe binding modes and validate docking results, confirming the stability of ligand-protein complexes over time. mdpi.com Such studies are instrumental in the rational design of new molecules with enhanced affinity and specificity for a target PPI. The structural diversity offered by combining the pyrimidine core with a flexible, saturated ring like azepane could allow for the exploration of the complex three-dimensional space required to effectively interact with PPI surfaces.

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule, offering a level of detail unattainable through experimental methods alone. These calculations are foundational for understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds analogous to this compound, DFT is widely applied to determine various geometric and electronic properties. tandfonline.comresearchgate.net A common approach involves using a functional, such as B3LYP, with a basis set like 6-31G+(d,p) to perform geometry optimization, which finds the lowest energy conformation of the molecule. researchgate.net

Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. Furthermore, DFT is used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated shifts with experimental spectra, the structural assignment of synthesized compounds can be unequivocally confirmed. rsc.org

Table 1: Representative DFT-Calculated vs. Experimental NMR Chemical Shifts (δ, ppm) for a Pyrimidine Moiety

This table illustrates the typical correlation between theoretical and experimental data for validating molecular structures, based on findings for related pyrimidine compounds.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 | 159.1 | 157.4 |

| C4/C6 | 158.3 | 156.8 |

| C5 | 122.5 | 121.9 |

| H4/H6 | 9.21 | 9.15 |

| H5 | 7.55 | 7.48 |

Electronic Properties and Reactivity Prediction

DFT calculations are also paramount for predicting the electronic properties and chemical reactivity of a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Other calculated parameters, such as the molecular electrostatic potential (MEP), provide a visual map of the charge distribution on the molecule's surface. The MEP helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with biological targets. researchgate.net These global reactivity descriptors are essential for understanding the molecule's potential biological activity. scialert.netbhu.ac.in

Table 2: Calculated Electronic Properties for Pyrimidine Analogues

This table presents typical electronic property values derived from DFT calculations for pyrimidine and related diazines, which are indicative of their chemical reactivity.

| Property | Value |

|---|---|

| HOMO Energy | -7.1 to -6.8 eV |

| LUMO Energy | -0.5 to -0.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 to 6.9 eV |

| Dipole Moment | 2.0 to 2.4 Debye |

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. vcat.de A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

For a compound like this compound, a pharmacophore model could be developed based on a known active ligand or the structure of the target protein's binding site. dovepress.com Such a model serves as a 3D query for virtual screening of compound libraries to identify new potential hits. nih.gov

Furthermore, this model is invaluable for lead optimization. By mapping this compound onto the pharmacophore model, medicinal chemists can identify which parts of the molecule are crucial for activity and which can be modified. For example, the pyrimidine ring may provide essential hydrogen bonding and aromatic interactions, while the azepane ring could be modified to improve properties like solubility, metabolic stability, or binding affinity to a hydrophobic pocket. This iterative process of design, synthesis, and testing, guided by the pharmacophore model, accelerates the development of potent and selective drug candidates. nih.gov

Table 3: Common Pharmacophoric Features for Pyrimidine-Based Compounds

This table outlines key chemical features that are often included in pharmacophore models for pyrimidine-containing molecules targeting protein kinases or similar targets.

| Pharmacophoric Feature | Potential Role of this compound Moiety |

|---|---|

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine ring |

| Aromatic Ring | The pyrimidine ring itself (π-π stacking) |

| Hydrophobic Group | The aliphatic azepane ring |

| Positive/Negative Ionizable | Modifications on the rings could introduce these features |

Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. nih.govmdpi.com These technologies are applied across the entire drug discovery pipeline, from target identification to lead optimization.

For a novel compound like this compound, ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed. These models correlate the structural or physicochemical features of a series of related compounds with their biological activities. nih.gov By training on a dataset of known pyrimidine derivatives, a QSAR model could predict the potential activity of this compound against a specific target.

Deep learning, a subset of AI, can be used for more complex tasks such as de novo drug design, where algorithms generate entirely new molecular structures with desired properties. springernature.com AI can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like profiles early in the discovery process, thereby reducing the high attrition rates in later stages. nih.gov

Table 4: Applications of AI/ML in the Drug Discovery Pipeline

This table summarizes the diverse roles that artificial intelligence and machine learning play in accelerating and refining the process of discovering new therapeutic compounds.

| Discovery Stage | AI/ML Application |

|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel drug targets |

| Hit Discovery | Virtual screening of large compound libraries; de novo drug design |

| Lead Optimization | Predicting compound activity (QSAR), selectivity, and ADMET properties |

| Preclinical Studies | Predicting toxicity and identifying potential biomarkers |

Biological Activities and Molecular Mechanisms of Action Preclinical Focus

Enzyme Inhibition Profiles

There is no available research detailing the inhibitory effects of 1-(Pyrimidin-2-yl)azepane on various enzyme systems.

Kinase Inhibition

No studies have been identified that evaluate the inhibitory activity of this compound against key kinases such as c-Jun N-terminal kinases (JNK), cyclooxygenases (COX), spleen tyrosine kinase (Syk), anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), mammalian target of rapamycin (B549165) (mTOR), cyclin-dependent kinases (CDK), lymphocyte-specific protein tyrosine kinase (Lck), or Src kinase.

Lipase (B570770) Inhibition

The potential for this compound to inhibit lipases, including monoacylglycerol lipase (MAGL), has not been reported in the reviewed literature.

Other Enzyme Systems

Information regarding the interaction of this compound with other enzyme systems is not available in the public domain.

Receptor Binding and Modulation

Specific data on the binding and modulation of receptors by this compound are not currently available.

G Protein-Coupled Receptors (GPCRs)

There are no published studies on the binding affinity or modulatory effects of this compound on any G protein-coupled receptors.

Chemokine Receptors

The activity of this compound at chemokine receptors, such as CXCR4, has not been documented in scientific literature.

Other Receptor Targets (e.g., Histamine (B1213489) H3, Sigma-1)

Direct studies investigating the interaction of this compound with histamine H3 or sigma-1 receptors have not been identified in the available scientific literature. However, the constituent parts of the molecule, the pyrimidine (B1678525) and azepane rings, are found in compounds known to target these receptors.

Histamine H3 Receptor: The histamine H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. Antagonists of the H3 receptor have been explored for their potential in treating neurological and cognitive disorders. nih.gov Notably, various azepane derivatives have been synthesized and evaluated as H3 receptor ligands.

Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions. Ligands targeting this receptor have shown potential in the treatment of neurodegenerative diseases, psychiatric disorders, and pain. While no specific data exists for this compound, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as ligands for the peripheral benzodiazepine (B76468) receptor, which is often studied in conjunction with sigma receptors. nih.gov

In Vitro Pharmacological Studies

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

There is no specific information in the reviewed literature regarding the antimicrobial properties of this compound. However, the pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. nih.govresearchgate.netinnovareacademics.in

Antibacterial and Antifungal Activity of Pyrimidine Derivatives: Numerous studies have demonstrated the broad-spectrum antibacterial and antifungal activities of various pyrimidine derivatives. nih.govias.ac.in These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. innovareacademics.inias.ac.in For instance, certain bicyclic and tricyclic pyrimidine derivatives have demonstrated activity against Escherichia coli, Bacillus subtilis, and Candida albicans. nih.gov The mechanism of action for many of these derivatives is not fully elucidated but is an active area of research. researchgate.net

Antiviral Activity of Pyrimidine Derivatives: Pyrimidine analogs are a cornerstone of antiviral therapy. nih.gov Well-known examples include zidovudine (B1683550) and stavudine, which are used in the treatment of HIV. The structural similarity of pyrimidines to the nucleobases of DNA and RNA allows them to interfere with viral replication. nih.govnih.gov

A summary of the antimicrobial activities of various pyrimidine derivatives is presented in Table 1.

Table 1: Examples of Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Organism(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Bicyclic and Tricyclic Pyrimidines | E. coli, B. subtilis, C. albicans | Active as antibacterials and antifungals. | nih.gov |

| Triazole Substituted Pyrimidines | P. aeruginosa, S. aureus, E. coli | Higher antibacterial inhibition compared to thiadiazole derivatives. | ias.ac.in |

This table presents data for various pyrimidine derivatives and not specifically for this compound.

Anticancer Activity

While no in vitro anticancer studies specifically on this compound have been found, the pyrimidine nucleus is a key structural feature in a multitude of anticancer agents. nih.govsciensage.infonih.govijrpr.comekb.eg

Anticancer Mechanisms of Pyrimidine Derivatives: The anticancer activity of pyrimidine derivatives is often attributed to their ability to act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. nih.govwikipedia.org 5-Fluorouracil is a classic example of a pyrimidine-based anticancer drug. nih.govsciensage.info More recent research has explored novel pyrimidine derivatives that exhibit inhibitory activity against various cancer cell lines, including colon, breast, lung, and cervical cancer. nih.gov Some derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells. ijrpr.com The addition of side chains, such as [(dialkylamino)alkyl]amino groups, has been noted to enhance the anticancer activity of some pyrimidine compounds. nih.gov

The following table summarizes the anticancer potential of some pyrimidine derivatives.

Table 2: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Cell Line(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Pyrimidine-hydrazone hybrids | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibitory activity on the proliferation of all tested cancer cell lines. | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | HaCaT (normal), A549 (lung cancer) | Strong cytotoxicity towards A549 cells. | mdpi.com |

| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | Potent CDK2 inhibitors with broad antiproliferative efficacy. | ijrpr.com |

This table presents data for various pyrimidine derivatives and not specifically for this compound.

Anti-inflammatory Activity

Specific studies on the anti-inflammatory properties of this compound are not available. However, the pyrimidine scaffold is present in several clinically used anti-inflammatory drugs. nih.gov

Anti-inflammatory Mechanisms of Pyrimidine Derivatives: The anti-inflammatory effects of pyrimidine derivatives are often linked to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923). nih.govnih.gov Some pyrimidine derivatives have shown selective inhibition of COX-2, which is an important target for anti-inflammatory drugs with potentially reduced gastrointestinal side effects. nih.govmdpi.com Other mechanisms may involve the inhibition of nitric oxide synthase and lipo-oxygenase enzymes. researchgate.net

A study on pyrimido[1,6-a]azepine derivatives, which share a fused ring system with the compound of interest, demonstrated anti-inflammatory activity comparable to or higher than diclofenac (B195802) sodium in a rat paw edema model. nih.gov

The table below provides examples of the anti-inflammatory activity of certain pyrimidine derivatives.

Table 3: Anti-inflammatory Activity of Selected Pyrimidine and Related Derivatives

| Compound Class | Model/Assay | Activity/Finding | Reference(s) |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | COX-1/COX-2 inhibition assay | High selectivity towards COX-2, comparable to meloxicam. | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | COX enzyme inhibition | Suppression of COX enzyme activity. | nih.gov |

| Pyrimido[1,6-a]azepine derivatives | Carrageenan-induced paw edema in rats | Activity similar to or higher than diclofenac sodium. | nih.gov |

This table presents data for various pyrimidine and related derivatives and not specifically for this compound.

Other Investigated Biological Activities (e.g., antioxidant)

No direct investigations into the antioxidant potential of this compound were found. However, the pyrimidine nucleus is a feature of many compounds studied for their antioxidant properties. ijpsonline.comresearchgate.netijpsonline.com

Antioxidant Mechanisms of Pyrimidine Derivatives: The antioxidant activity of pyrimidine derivatives is generally attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. ijpsonline.comijpsonline.com Oxidative stress is implicated in a wide range of chronic diseases. nih.gov Various in vitro assays, such as the DPPH radical scavenging assay and the ABTS radical cation scavenging assay, have been used to evaluate the antioxidant capacity of pyrimidine derivatives. ijpsonline.com For example, some chromenes containing a pyrimidine-2-thione moiety have demonstrated significant DPPH radical scavenging activity. ijpsonline.com Additionally, certain pyrido[2,3-d]pyrimidine derivatives have been found to strongly inhibit lipid peroxidation. mdpi.com

The following table highlights some of the investigated antioxidant activities of pyrimidine derivatives.

Table 4: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound Class | Assay | Activity/Finding | Reference(s) |

|---|---|---|---|

| Chromenopyrimidinethiones | DPPH and ABTS assays | Significant DPPH radical scavenging activity and good ability to trap free radicals. | ijpsonline.com |

| Pyrido[2,3-d]pyrimidine derivatives | AAPH-induced lipid peroxidation | High inhibitory activity against lipid peroxidation. | mdpi.com |

| Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamide analogues | DPPH radical scavenging assay | Excellent antioxidant activity. | ijpsonline.com |

This table presents data for various pyrimidine derivatives and not specifically for this compound.

Investigation of Cellular Mechanisms

Detailed studies on the cellular mechanisms of action for this compound are absent from the current scientific literature. The investigation of cellular mechanisms typically follows the identification of significant biological activity. Given the lack of primary data on the pharmacological effects of this specific compound, mechanistic studies have not been undertaken.

For the broader class of pyrimidine derivatives, cellular mechanisms are diverse and depend on the specific structure and biological activity. For instance, in anticancer applications, mechanisms include the inhibition of DNA synthesis, induction of apoptosis, and cell cycle arrest. nih.govijrpr.comoup.com In the context of anti-inflammatory action, the inhibition of cellular enzymes like COX and lipoxygenase is a key mechanism. mdpi.comnih.govnih.gov The synthesis of pyrimidines within the cell is a fundamental process, and compounds that interfere with this pathway can have profound cellular effects. youtube.com

Modulation of Signaling Pathways

There is currently no available scientific literature detailing the modulation of specific signaling pathways by this compound. While related pyrimidine-based molecules have been investigated as inhibitors of pathways such as the Hedgehog signaling pathway, no such data exists for this particular compound.

Effects on Cellular Processes (e.g., drug efflux, prostaglandin (B15479496) production)

Information regarding the effects of this compound on cellular functions like drug efflux or the production of prostaglandins could not be found in the public research domain. The influence of a compound on drug transporters or inflammatory mediators like prostaglandins are critical aspects of its preclinical characterization, but these have not been reported for this compound.

Preclinical In Vivo Pharmacological Models

There are no published studies describing the use of this compound in any preclinical in vivo pharmacological models. Such studies are essential for understanding the compound's behavior and potential efficacy in a whole-organism context, but this information is not currently available.

Medicinal Chemistry Applications and Drug Design Principles

Lead Compound Identification and Optimization Strategies

The discovery of a lead compound is the first step in the drug development pipeline. In the context of 1-(Pyrimidin-2-yl)azepane, its identification as a lead has often been the result of high-throughput screening campaigns or fragment-based drug discovery efforts. Once identified, a lead compound undergoes a rigorous optimization process to enhance its drug-like properties.

A notable example of the optimization of a related scaffold involves the development of potent and selective inhibitors of spleen tyrosine kinase (Syk). Researchers identified a series of 2-amino-pyrimidine derivatives as promising starting points. The optimization process focused on modifying different parts of the molecule, including the hinge-binding pyrimidine (B1678525) core, a substituted pyrazole, and a solubilizing group. This systematic approach led to the discovery of compounds with significantly improved potency and selectivity.

Another key strategy in lead optimization is the exploration of the structure-activity relationship (SAR). For instance, in the development of inhibitors for Nek2 kinase, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated. The SAR studies revealed that the nature and position of substituents on the pyrimidine ring, as well as the linker connecting it to other cyclic moieties, played a crucial role in determining the inhibitory activity.

The optimization of these lead compounds often involves iterative cycles of chemical synthesis and biological testing. This allows medicinal chemists to systematically probe the chemical space around the initial hit and identify modifications that lead to improved pharmacological profiles.

Scaffold Derivatization and Analogue Design

The this compound scaffold provides a rich template for derivatization and the design of novel analogues. The pyrimidine ring and the azepane moiety both offer multiple points for chemical modification, allowing for the fine-tuning of the molecule's properties.

In the pursuit of potent kinase inhibitors, the derivatization of the 2-aminopyrimidine core has been extensively explored. Modifications often focus on the introduction of various substituents at the 4- and 5-positions of the pyrimidine ring. These modifications can influence the compound's binding affinity, selectivity, and physicochemical properties. For example, the introduction of a trifluoromethyl group at the 5-position of the pyrimidine ring has been shown to enhance the potency of certain kinase inhibitors.

The azepane ring also presents opportunities for derivatization. The introduction of substituents on the azepane ring can impact the molecule's conformation and its interactions with the target protein. Furthermore, the nitrogen atom of the azepane ring can be functionalized to introduce additional diversity and modulate the compound's properties.

The design of analogues often involves the replacement of the azepane ring with other cyclic amines, such as piperidine (B6355638) or morpholine. This allows for the exploration of different ring sizes and conformations, which can have a significant impact on the compound's biological activity.

Strategies for Enhancing Selectivity and Potency

Achieving high potency and selectivity is a central goal in drug design. For compounds based on the this compound scaffold, several strategies have been employed to achieve these objectives.

One common approach is to exploit subtle differences in the amino acid residues of the target protein's binding site compared to off-target proteins. By designing molecules that form specific interactions with these unique residues, it is possible to enhance selectivity. For example, in the development of kinase inhibitors, targeting less conserved regions of the ATP-binding site can lead to improved selectivity profiles.

The introduction of conformational constraints into the molecule is another effective strategy for enhancing both potency and selectivity. By rigidifying the structure, it is possible to reduce the entropic penalty of binding and favor a specific bioactive conformation. This can be achieved through the introduction of cyclic structures or by incorporating double or triple bonds into the linker region.

Furthermore, the strategic placement of hydrogen bond donors and acceptors can lead to stronger and more specific interactions with the target protein. Computational methods, such as molecular docking and molecular dynamics simulations, are often used to guide the design of these modifications and predict their impact on binding affinity and selectivity.

The following table provides examples of how modifications to the 2-aminopyrimidine scaffold can impact potency against a specific kinase target.

| Compound | Modification | Kinase IC50 (nM) |

| 1 | Unsubstituted pyrimidine | 500 |

| 2 | 5-Fluoro-pyrimidine | 250 |

| 3 | 5-Chloro-pyrimidine | 100 |

| 4 | 5-Trifluoromethyl-pyrimidine | 20 |

This data is illustrative and intended to demonstrate the principles of potency enhancement through scaffold modification.

Bioisosteric Replacements in Drug Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry that involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. This approach is often used to improve a compound's pharmacokinetic or pharmacodynamic properties while maintaining its biological activity.

In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the pyrimidine ring itself can be replaced with other heteroaromatic systems, such as pyridine, pyrazine, or triazine. These replacements can alter the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.

The azepane ring can also be a subject for bioisosteric replacement. For example, replacing a carbon atom in the ring with a heteroatom, such as oxygen or sulfur, would lead to oxazepane or thiazepane analogues, respectively. These modifications can influence the ring's conformation and polarity.

A common bioisosteric replacement for a carbonyl group is a sulfone or a sulfonamide. While not directly applicable to the core this compound structure, this principle is often applied to substituents attached to the scaffold. Such replacements can improve metabolic stability and alter the compound's ability to act as a hydrogen bond acceptor.

The strategic use of bioisosteric replacements allows medicinal chemists to fine-tune the properties of a lead compound, addressing issues such as poor solubility, rapid metabolism, or off-target toxicity, ultimately leading to the development of safer and more effective drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Pyrimidin-2-yl)azepane, and how can its structural purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and azepane precursors. For validation:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks. Cross-check shifts with computational predictions (e.g., density functional theory) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

Q. What physicochemical properties of this compound are critical for experimental design?

- Key Properties :

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents to optimize reaction conditions.

- Stability : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation, as suggested for structurally related azepane derivatives .

- LogP : Use HPLC or shake-flask methods to determine partition coefficients, which inform bioavailability in pharmacological studies .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Strategies :

- Solvent Screening : Use vapor diffusion or slow evaporation with solvents like ethanol or acetonitrile to improve crystal quality.

- Twinned Data Refinement : Apply SHELXL’s twin refinement tools for resolving overlapping reflections, especially common in flexible azepane derivatives .

- Temperature Control : Conduct experiments at low temperatures (e.g., 153 K) to reduce thermal motion artifacts, as demonstrated in pyrimidine sulfanyl acetic acid studies .

Q. How should contradictory computational and experimental data on the compound’s reactivity be resolved?

- Analytical Workflow :

- Benchmark Calculations : Validate computational methods (e.g., DFT) against experimental NMR/X-ray data to identify systematic errors .

- Kinetic Studies : Perform time-resolved UV-Vis or HPLC monitoring of reactions to compare theoretical vs. observed rate constants.

- Cross-Literature Analysis : Compare results with structurally analogous compounds (e.g., 1-(2-nitrophenyl)azepane) to identify trends in substituent effects .

Q. What experimental approaches are recommended for elucidating the biological activity of this compound?

- Pharmacological Assay Design :

- Target Identification : Use molecular docking to predict interactions with pyrimidine-binding enzymes (e.g., kinases) and validate via surface plasmon resonance (SPR) .

- Cellular Uptake : Employ fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization in model cell lines.

- Toxicity Profiling : Conduct MTT assays and cytochrome P450 inhibition studies to assess safety margins .

Methodological Considerations

Q. What are best practices for reproducing literature-reported syntheses of this compound?

- Guidelines :

- Reagent Purity : Use anhydrous solvents and ≥98% pure precursors to minimize side reactions.

- Scale-Up Adjustments : Optimize stirring rates and heating/cooling gradients when transitioning from milligram to gram-scale syntheses.

- Data Archiving : Document reaction parameters (e.g., pH, humidity) meticulously, as minor variations can alter yields in azepane derivatives .

Q. How can researchers mitigate hazards during handling and storage of this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life under lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.